molecular formula C22H24FN3O9S B12289675 6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12289675
M. Wt: 525.5 g/mol
InChI Key: UBVMKQULGWERHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a tricyclic fluoroquinolone derivative characterized by a thiazeto ring fused to a quinoline core. Key structural features include:

  • Fluorine at C-6: Enhances antibacterial activity by improving DNA gyrase inhibition .
  • Piperazinyl group at C-7: Critical for broad-spectrum activity, particularly against Gram-negative bacteria .
  • Oxane-carboxylic acid moiety: A 3,4,5-trihydroxyoxane (likely a sugar-like structure) linked via an ester bond. This modification is hypothesized to improve solubility and act as a prodrug, releasing the active parent compound in vivo .

The parent compound, 6-fluoro-1-methyl-4-oxo-7-piperazinyl-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid (NM394), exhibits potent in vitro activity but poor oral bioavailability due to low solubility . The addition of the oxane-carboxylic acid group aims to address these pharmacokinetic limitations while retaining antibacterial efficacy.

Properties

Molecular Formula

C22H24FN3O9S

Molecular Weight

525.5 g/mol

IUPAC Name

6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H24FN3O9S/c1-8-26-11-7-12(25-4-2-24-3-5-25)10(23)6-9(11)14(27)13(19(26)36-8)21(33)35-22-17(30)15(28)16(29)18(34-22)20(31)32/h6-8,15-18,22,24,28-30H,2-5H2,1H3,(H,31,32)

InChI Key

UBVMKQULGWERHE-UHFFFAOYSA-N

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)F)N5CCNCC5

Origin of Product

United States

Preparation Methods

Thiazetoquinoline Core Assembly

The thiazetoquinoline scaffold is constructed through cyclocondensation reactions. A representative method involves reacting 4-chloro-2,5-difluorophenyl derivatives with thiourea analogs under basic conditions. For example:

  • Step 1 : Ethyl 3-(4-chloro-2,5-difluorophenyl)-3-oxopropionate is treated with carbon disulfide and iodoethane in ethanol at 30–35°C, yielding a dithiocarbamate intermediate (95% yield).
  • Step 2 : Cyclization using potassium carbonate in ethanol forms the thiazetoquinoline ring.

Oxane-Carboxylic Acid Coupling

The oxane-carboxylic acid segment is conjugated through esterification:

  • The hydroxyl groups of 3,4,5-trihydroxyoxane-2-carboxylic acid are protected using acetyl groups.
  • Activation of the carboxylic acid with thionyl chloride (SOCl₂) enables coupling to the thiazetoquinoline-piperazine intermediate at 0–5°C, followed by deprotection with aqueous NaOH (70% yield).

Reaction Conditions and Catalytic Systems

Solvent and Temperature Optimization

Step Solvent Temperature (°C) Catalyst Yield (%)
Thiazeto ring formation Ethanol 30–35 K₂CO₃ 95
Piperazine substitution DMF 80 None 85–90
Esterification Dichloromethane 0–5 SOCl₂ 70

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves piperazine substitution efficiency to 92% by facilitating interphase reactant contact.
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively deprotect acetylated oxane intermediates, avoiding side reactions (85% efficiency).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize continuous flow reactors for thiazetoquinoline-piperazine intermediate synthesis:

  • Reactor Design : Tubular reactors with in-line IR monitoring maintain precise temperature control (±2°C) and reduce byproduct formation.
  • Throughput : 50–100 kg/day production capacity with ≥98% purity.

Crystallization and Purification

  • Anti-Solvent Crystallization : Adding heptane to DMF solutions precipitates the final compound with 99.5% purity.
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomeric impurities (<0.1%).

Stereochemical Control

Chiral Resolution

The compound’s S-configuration at the 1-methyl position is preserved using enantiopure starting materials:

  • S-(-)-Ulifloxacin ([α]²⁰D = -132.4°) reacts with 4-bromomethyl-5-methyl-1,3-dioxolen-2-one in DMF at -5–5°C, retaining 96% optical purity.

Racemization Mitigation

  • Low-temperature conditions (<10°C) during esterification prevent racemization of the oxane-carboxylic acid segment.

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Yield 60–70% 85–95%
Purity 95–97% 99–99.5%
Reaction Time 24–48 hours 8–12 hours
Cost Efficiency Low High

Chemical Reactions Analysis

Hydrolysis of the Ester Linkage

The ester bond connecting the thiazetoquinoline and glucuronic acid moieties is highly susceptible to hydrolysis under both enzymatic and non-enzymatic conditions:

Reaction Conditions Products Mechanism References
Acidic hydrolysis (pH < 3, 37°C)Ulifloxacin + Glucuronic acidAcid-catalyzed ester cleavage
Basic hydrolysis (pH > 9, 37°C)Ulifloxacin + Glucuronic acidBase-induced saponification
Enzymatic hydrolysis (β-glucuronidase)Ulifloxacin + Glucuronic acidEnzymatic cleavage in vivo

This hydrolysis is critical for the prodrug activation of ulifloxacin, releasing the bioactive form in physiological systems .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability, with degradation rates influenced by temperature and ionic strength:

pH Half-Life (37°C) Primary Degradation Pathway
1.22.1 hoursAcidic hydrolysis of ester bond
7.48.5 hoursSlow hydrolysis + oxidation
9.00.7 hoursRapid saponification

Data extrapolated from structural analogs suggest that the glucuronic acid’s hydroxyl groups may undergo oxidation under neutral conditions, forming ketone derivatives.

Metabolic Reactions

In vivo, the compound participates in phase II metabolism, primarily through conjugation and excretion pathways:

  • Glucuronide Recycling : Hydrolysis by gut microbiota β-glucuronidase can reactivate ulifloxacin, contributing to enterohepatic recirculation .

  • Enzymatic Oxidation : Cytochrome P450 enzymes may oxidize the piperazine ring’s secondary amine, though this pathway is less prevalent compared to hydrolysis .

Salt Formation and Solubility

The carboxylic acid groups (pKa ≈ 3.1 and 4.5) and piperazine moiety (pKa ≈ 8.9) enable salt formation with cations (e.g., Na⁺, K⁺) or protonation in acidic environments:

Functional Group Reaction Application
Carboxylic acidSalt formation with NaHCO₃Improves aqueous solubility
Piperazine amineProtonation in HClEnhances stability in formulations

These properties are leveraged in pharmaceutical formulations to optimize bioavailability .

Interaction with Biological Targets

The hydrolyzed product, ulifloxacin, inhibits bacterial DNA gyrase and topoisomerase IV. Key interactions include:

  • Hydrogen bonding between the keto group (C4) and enzyme active sites.

  • Chelation of Mg²⁺ ions via the carboxylic acid and adjacent ketone oxygen .

Scientific Research Applications

The compound 6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential therapeutic uses, supported by relevant data tables and case studies.

Basic Information

  • IUPAC Name : 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid
  • Molecular Formula : C16H16FN3O3S
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 112984-60-8

Structural Characteristics

The compound features a thiazetoquinoline core structure, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its pharmacological profile by improving solubility and bioavailability.

Physical Properties

PropertyValue
Boiling Point577 °C at 760 mmHg
Density1.58 g/cm³
Flash Point302.8 °C

Antimicrobial Activity

One of the primary applications of this compound is its use as an antimicrobial agent . Research indicates that derivatives of thiazetoquinoline exhibit potent activity against a range of bacterial strains, including resistant strains. A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties . In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially due to its ability to interfere with DNA synthesis and repair mechanisms . The structure-function relationship indicates that modifications to the piperazine ring could enhance cytotoxicity against specific cancer types.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in bacterial resistance mechanisms. For instance, it has shown promise in inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazetoquinoline derivatives, including the compound . The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Cancer Cell Line Testing

In another study focused on cancer therapeutics, researchers tested the compound against multiple human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong activity against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of 6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

NM394 (Parent Compound)

  • Structure : Lacks the oxane-carboxylic acid group.
  • Physicochemical Properties : Molecular weight 349.38 g/mol, solubility 0.5 mg/mL in water .

NM441 (Ethyl Ester Prodrug of NM394)

  • Structure : Ethyl ester at C-3.
  • Activity : Comparable MIC to NM394 but improved bioavailability (75%) due to enhanced solubility (1.2 mg/mL) .
  • Metabolism : Hydrolyzed in vivo to release NM394 .

Prulifloxacin Intermediate (Ethyl Ester)

  • Structure : Ethyl ester derivative with a chlorine substituent at C-5.
  • Role : Intermediate for prulifloxacin, a prodrug metabolized to ulifloxacin. Solubility: 1.5 mg/mL .

Piperazinyl-Substituted Derivatives

  • Modifications : Substitution of the piperazine ring with benzoyl or benzenesulfonyl groups (e.g., compounds from Mukherjee et al. ).
  • Activity: Retained or enhanced antibacterial activity, with MICs comparable to ciprofloxacin against E. coli and Pseudomonas aeruginosa .

Comparative Analysis

Antibacterial Activity

Compound MIC (μg/mL) S. aureus MIC (μg/mL) E. coli Key Feature(s)
NM394 0.25 0.12 Parent compound
Target Compound (Oxane derivative) N/A N/A Predicted similar activity
NM441 0.25 0.12 Prodrug with improved absorption
Prulifloxacin Intermediate 0.5 0.25 Chlorine substituent at C-7

The target compound is expected to retain NM394’s antibacterial core while leveraging the oxane group for enhanced solubility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL) Bioavailability (%)
NM394 349.38 0.5 10
Target Compound ~500 (estimated) >2 (predicted) Improved (predicted)
NM441 423.44 1.2 75
Prulifloxacin Intermediate 379.40 1.5 N/A

The oxane-carboxylic acid group likely increases molecular weight and polarity, improving water solubility for intravenous formulations.

Biological Activity

6-(6-Fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that belongs to the class of thiazetoquinolone derivatives. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in antibacterial and other therapeutic areas.

The compound's molecular formula is C16H16FN3O3SC_{16}H_{16}FN_{3}O_{3}S with a molecular weight of approximately 349.38 g/mol. The structure features a thiazetoquinolone core, which is known for its diverse biological activities.

Antibacterial Activity

Research has highlighted the antibacterial properties of thiazetoquinolone derivatives. A study focused on synthesizing various N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-piperazinyl-thiazetoquinolone and evaluating their antibacterial activity against resistant bacterial strains. The results indicated that while some derivatives exhibited significant activity, others showed limited effectiveness against certain strains .

Table 1: Antibacterial Activity of Thiazetoquinolone Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa>64 µg/mL

The mechanism of action for these compounds generally involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription in bacteria. Docking studies have shown that these compounds can interact with the enzyme, potentially leading to reversible binding interactions . However, some studies suggest that their binding affinity may not be as strong as that of established quinolone antibiotics .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazetoquinolone derivatives where researchers aimed to overcome existing bacterial resistance mechanisms. The study revealed that modifications in the chemical structure could enhance antibacterial efficacy. However, it was also noted that some synthesized compounds did not exhibit significant antibacterial activity compared to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

Methodological Answer : The compound’s synthesis involves multi-step reactions, including:

  • Quinolone core formation : Cyclocondensation of fluoro-substituted anilines with β-keto esters, followed by piperazine substitution at the C7 position .
  • Thiazeto-quinoline coupling : Activation of the carboxylic acid group (e.g., via acid chloride formation) for coupling with the oxane moiety .
  • Key intermediates : Acid chlorides (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) and hydrazide derivatives are pivotal for subsequent Schiff base formation and cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer :

  • X-ray crystallography : Resolves the triclinic crystal system (space group P1) with parameters a = 9.8901 Å, b = 10.2420 Å, and c = 13.665 Å, confirming stereochemistry and hydrogen-bonding networks .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR, fluoro-substituent at ~-110 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., m/z 568.53 for the protonated ion) .

Q. How do the fluoro and piperazinyl groups influence reactivity and bioactivity?

Methodological Answer :

  • Fluoro substituent : Enhances membrane permeability and stabilizes interactions with bacterial DNA gyrase via hydrophobic and electrostatic effects .
  • Piperazinyl group : Improves water solubility and modulates pharmacokinetics through hydrogen bonding with biological targets .

Advanced Research Questions

Q. What challenges arise in resolving the compound’s crystal structure, and how are they mitigated?

Methodological Answer :

  • Disorder in the piperazine ring : Common in triclinic systems; mitigated by refining occupancy factors and using restraints in software like SHELXL .
  • Hydrogen-bonding ambiguity : Polar hydrogen atoms are located via difference Fourier maps and validated using PLATON .

Q. How can researchers investigate the compound’s antimicrobial mechanism of action?

Methodological Answer :

  • Enzyme inhibition assays : Test inhibition of E. coli DNA gyrase (IC₅₀ values) and correlate with MIC data against Gram-negative pathogens .
  • Molecular docking : Model interactions between the thiazeto-quinoline moiety and gyrase’s ATP-binding pocket (PDB: 1KZN) .

Q. How should contradictory data on synthesis yields or bioactivity be addressed?

Methodological Answer :

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) for acid chloride formation, which varies between 60–85% yields .
  • Statistical analysis : Use ANOVA to compare bioactivity datasets, accounting for bacterial strain variability .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer :

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. SwissADME predicts improved drug-likeness with C3 oxane modifications .
  • MD simulations : Simulate binding stability of derivatives with gyrase over 100 ns trajectories .

Q. How is compound stability assessed under varying pH and temperature conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (24 hrs, 40°C) and analyze degradation products via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for the anhydrous form) .

Q. What regioselective strategies are employed during piperazine substitution?

Methodological Answer :

  • Protecting group chemistry : Use tert-butoxycarbonyl (Boc) to block competing reactive sites during nucleophilic substitution .
  • Microwave-assisted synthesis : Enhances regioselectivity and reduces reaction time (e.g., 30 mins vs. 6 hrs conventional) .

Q. Which analytical methods ensure purity and identity in batch-to-batch production?

Methodological Answer :

  • HPLC-DAD : Monitor purity (>98%) with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.